2-氯-N-(噻吩-2-基(噻吩-3-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

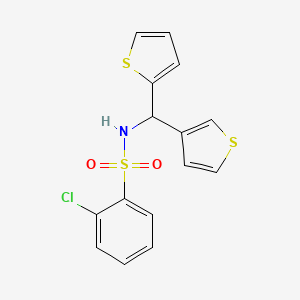

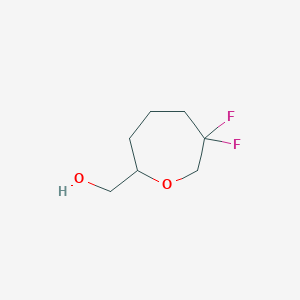

The compound “2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is substituted with a 2-chloro group and a thiophen-2-yl(thiophen-3-yl)methyl group .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzenesulfonamide core provides a rigid, planar structure, while the 2-chloro group and the thiophen-2-yl(thiophen-3-yl)methyl group introduce additional complexity .Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. They can undergo reactions with sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives . Additionally, they can react with aryl or heteroaryl bromides .科学研究应用

Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them relevant in the treatment of inflammatory conditions.

Anti-Psychotic Properties: Certain thiophene-based compounds have demonstrated anti-psychotic activity, potentially aiding in mental health treatments.

Anti-Arrhythmic Effects: Thiophenes may help regulate heart rhythm, making them valuable in managing arrhythmias.

Anti-Anxiety Benefits: Compounds containing thiophene moieties could contribute to anxiety management.

Anti-Fungal Activity: Thiophenes have shown promise as antifungal agents, combating fungal infections.

Antioxidant Properties: Their antioxidant activity makes thiophenes relevant in protecting cells from oxidative stress.

Estrogen Receptor Modulation: Some thiophene derivatives interact with estrogen receptors, potentially influencing hormone-related conditions.

Anti-Cancer Potential: Thiophenes have been investigated for their anti-cancer properties, although further research is needed.

Material Science Applications

Beyond medicinal chemistry, thiophenes find applications in material science:

Raw Materials for Drug Synthesis: 2-Butylthiophene and 2-octylthiophene serve as raw materials for synthesizing anticancer and anti-atherosclerotic agents, respectively .

Metal Complexing Agents: Thiophenes can form stable complexes with metal ions, which has implications in materials science and catalysis.

Photodissociation Studies: Researchers have studied the photodissociation dynamics of 2-chlorothiophene, shedding light on its behavior under specific conditions .

未来方向

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activity. Additionally, its potential applications in various fields, such as medicinal chemistry and material science, could be explored .

作用机制

Target of Action

Thiophene and its derivatives, which are key components of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The therapeutic effects of thiophene derivatives are generally attributed to their interaction with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their wide range of therapeutic properties .

Result of Action

Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they may have significant molecular and cellular impacts .

属性

IUPAC Name |

2-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S3/c16-12-4-1-2-6-14(12)22(18,19)17-15(11-7-9-20-10-11)13-5-3-8-21-13/h1-10,15,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXQODYLBHRECQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine](/img/structure/B2377134.png)

![N,N-dibenzyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2377137.png)

![2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2377140.png)

![(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2377143.png)

![3-Methyl-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2377147.png)

![(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2377149.png)

![7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)